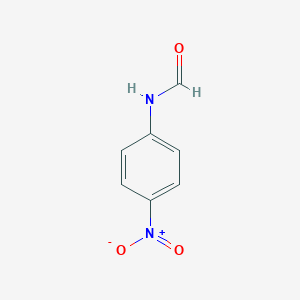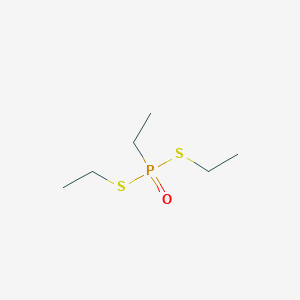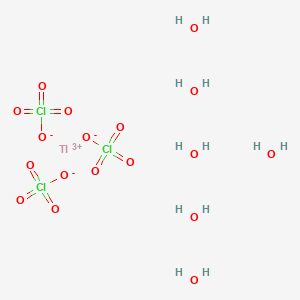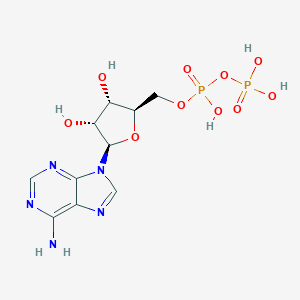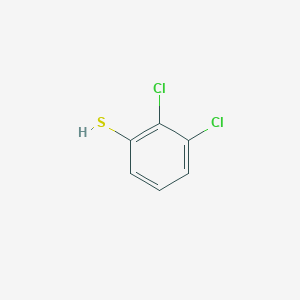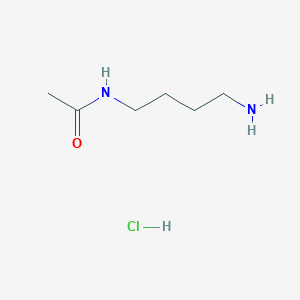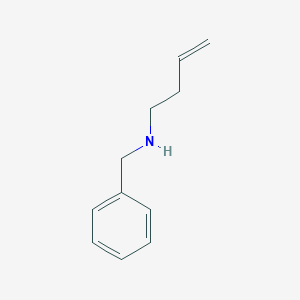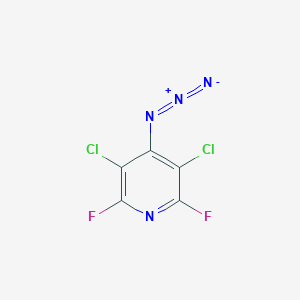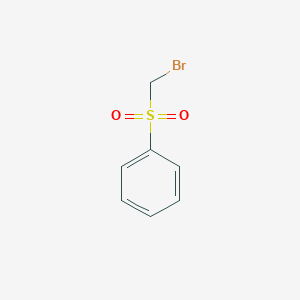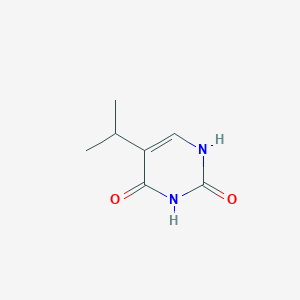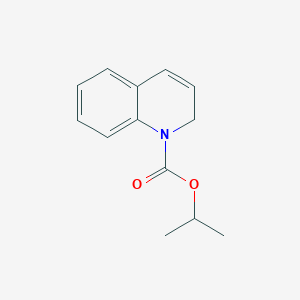
1(2H)-Quinolinecarboxylic acid, isopropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Quinolinecarboxylic acid, isopropyl ester, also known as quinaldine isopropyl ester, is a chemical compound with the molecular formula C12H13NO2. It is a pale yellow liquid with a characteristic odor and is soluble in organic solvents such as ether, benzene, and chloroform. Quinaldine isopropyl ester is widely used in the chemical industry as an intermediate for the synthesis of various organic compounds. It has also found applications in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 1(2H)-Quinolinecarboxylic acid, isopropyl ester isopropyl ester is not fully understood. However, it has been suggested that it may act as a DNA intercalator, which means that it can insert itself between the base pairs of DNA and disrupt the normal functioning of the DNA molecule. This property has been exploited in scientific research to study the interaction of proteins with DNA.
Biochemical and Physiological Effects:
Quinaldine isopropyl ester has been found to exhibit biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as Escherichia coli and Staphylococcus aureus. Quinaldine isopropyl ester has also been found to exhibit cytotoxicity towards cancer cells and has been suggested as a potential anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
Quinaldine isopropyl ester has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized from readily available starting materials. It also exhibits unique properties that make it useful in scientific research. However, 1(2H)-Quinolinecarboxylic acid, isopropyl ester isopropyl ester has some limitations as well. It is a toxic compound and needs to be handled with care. Its mechanism of action is not fully understood, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for the study of 1(2H)-Quinolinecarboxylic acid, isopropyl ester isopropyl ester. One potential direction is to explore its potential as an anticancer agent. Further research is needed to fully understand its mechanism of action and to optimize its cytotoxicity towards cancer cells. Another potential direction is to investigate its potential as a fluorescent probe for studying the interactions of proteins with DNA. Quinaldine isopropyl ester has unique properties that make it a promising candidate for further scientific research.
Synthesemethoden
Quinaldine isopropyl ester is synthesized by the reaction of isopropyl alcohol with 2-aminobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction yields quinolinecarboxylic acid, which is then esterified with isopropyl alcohol to produce 1(2H)-Quinolinecarboxylic acid, isopropyl ester isopropyl ester.
Wissenschaftliche Forschungsanwendungen
Quinaldine isopropyl ester has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe to study the binding of proteins to DNA. Quinaldine isopropyl ester has also been used as a precursor for the synthesis of various organic compounds such as quinoline derivatives, which have been found to exhibit antimicrobial and anticancer properties.
Eigenschaften
CAS-Nummer |
17718-20-6 |
|---|---|
Produktname |
1(2H)-Quinolinecarboxylic acid, isopropyl ester |
Molekularformel |
C13H15NO2 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
propan-2-yl 2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C13H15NO2/c1-10(2)16-13(15)14-9-5-7-11-6-3-4-8-12(11)14/h3-8,10H,9H2,1-2H3 |
InChI-Schlüssel |
XBPMXUYSYAIPTR-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)N1CC=CC2=CC=CC=C21 |
Kanonische SMILES |
CC(C)OC(=O)N1CC=CC2=CC=CC=C21 |
Andere CAS-Nummern |
17718-20-6 |
Synonyme |
1(2H)-Quinolinecarboxylic acid isopropyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



